
Callyspongenol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Callyspongenol C is a natural product found in Callyspongia with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Callyspongenol C, derived from marine sponges like Callyspongia species, has shown potential in cytotoxicity studies. Youssef, Van Soest, and Fusetani (2003) identified callyspongenols A-C as C(22)-polyacetylenic alcohols exhibiting moderate cytotoxicity against P388 and HeLa cells, indicating potential anti-cancer properties (Youssef, Van Soest, & Fusetani, 2003). Additionally, the Red Sea sponge Callyspongia fistularis produces Callyspongamide A, a cytotoxic polyacetylenic amide, representing a new class of secondary metabolites within the Callyspongiidae family, as reported by the same authors in a separate study (Youssef, Van Soest, & Fusetani, 2003).
Anti-Tubercular Activity
Compounds related to this compound have shown promising anti-tubercular properties. Daletos et al. (2015) discovered cyclic peptides from Callyspongia aerizusa, named callyaerins, displaying potent anti-TB activity, highlighting the potential of these compounds in treating tuberculosis (Daletos et al., 2015).
Apoptosis-Inducing Effects in Cancer Cells
Hadisaputri et al. (2021) studied Callyspongia aerizusa, finding compounds that induced apoptotic cell death in human lung carcinoma cells via caspase cascade activation. This study highlights the potential of Callyspongia-derived compounds for anticancer therapy (Hadisaputri et al., 2021).
Inhibition of Matrix Metalloproteinase
Callysponginol sulfate A isolated from Callyspongia truncata inhibits membrane type 1 matrix metalloproteinase (MT1-MMP), as reported by Fujita et al. (2003). This suggests a potential role in regulating processes such as tissue remodeling and cancer metastasis (Fujita et al., 2003).
Autophagy-Dependent Cell Death in Cancer Therapy
Lee et al. (2021) demonstrated that callyspongiolide, a marine macrolide, induces autophagy-dependent cell death in cancer cells by causing mitochondrial dysfunction. This opens up possibilities for its use in cancer treatment strategies (Lee et al., 2021).
Eigenschaften
Molekularformel |
C22H24O |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(4Z,13Z,19Z)-docosa-4,13,19-trien-2,9,11,21-tetrayn-1-ol |
InChI |
InChI=1S/C22H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,3-4,9-10,18-19,23H,5-8,15-17,22H2/b4-3-,10-9-,19-18- |
InChI-Schlüssel |
XCLAUSBLXUZFRL-FNASMSCBSA-N |
Isomerische SMILES |
C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#CCO |
Kanonische SMILES |
C#CC=CCCCCC=CC#CC#CCCCC=CC#CCO |
Synonyme |
callyspongenol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



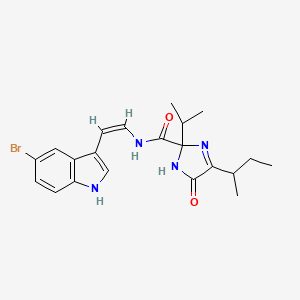
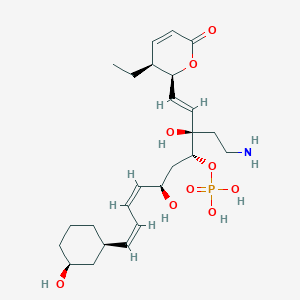
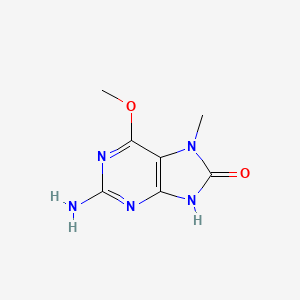
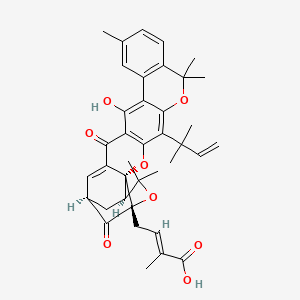
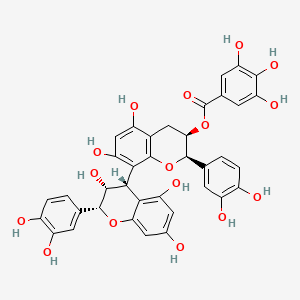

![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)
![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)


![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)
![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)

